

# methyl 2-(1H-pyrrol-1-yl)benzoate molecular structure and formula

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## Compound of Interest

Compound Name: methyl 2-(1H-pyrrol-1-yl)benzoate

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## An In-depth Technical Guide to Methyl 2-(1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 2-(1H-pyrrol-1-yl)benzoate** is an aromatic organic compound featuring a benzoate group substituted with a pyrrole ring. This molecular scaffold is of significant interest to the medicinal chemistry and drug development community. The pyrrole moiety is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of **methyl 2-(1H-pyrrol-1-yl)benzoate** and its derivatives.

### Molecular Structure and Properties

The molecular structure of **methyl 2-(1H-pyrrol-1-yl)benzoate** consists of a methyl ester of benzoic acid with a 1H-pyrrol-1-yl group attached at the ortho position of the benzene ring.

Chemical Formula:  $C_{12}H_{11}NO_2$

Molecular Weight: 201.22 g/mol [\[1\]](#)[\[2\]](#)

IUPAC Name: **methyl 2-(1H-pyrrol-1-yl)benzoate**[\[1\]](#)

CAS Number: 10333-67-2[\[1\]](#)[\[2\]](#)

SMILES: COC(=O)C1=CC=CC=C1N2C=CC=C2[\[1\]](#)

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	201.22 g/mol	<a href="#">[1]</a>
Boiling Point	90 °C at 2 mmHg	<a href="#">[2]</a>
Appearance	Not specified	
Solubility	Poorly soluble in water, miscible with organic solvents	Inferred
CAS Number	10333-67-2	<a href="#">[1]</a>

## Synthesis

The synthesis of **methyl 2-(1H-pyrrol-1-yl)benzoate** can be effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide with an amine, in this case, methyl 2-halobenzoate and pyrrole. Below is a detailed experimental protocol based on established procedures for similar N-arylation reactions.[\[3\]](#)[\[4\]](#)

## Experimental Protocol: Ullmann Condensation Synthesis

Materials:

- Methyl 2-bromobenzoate
- Pyrrole

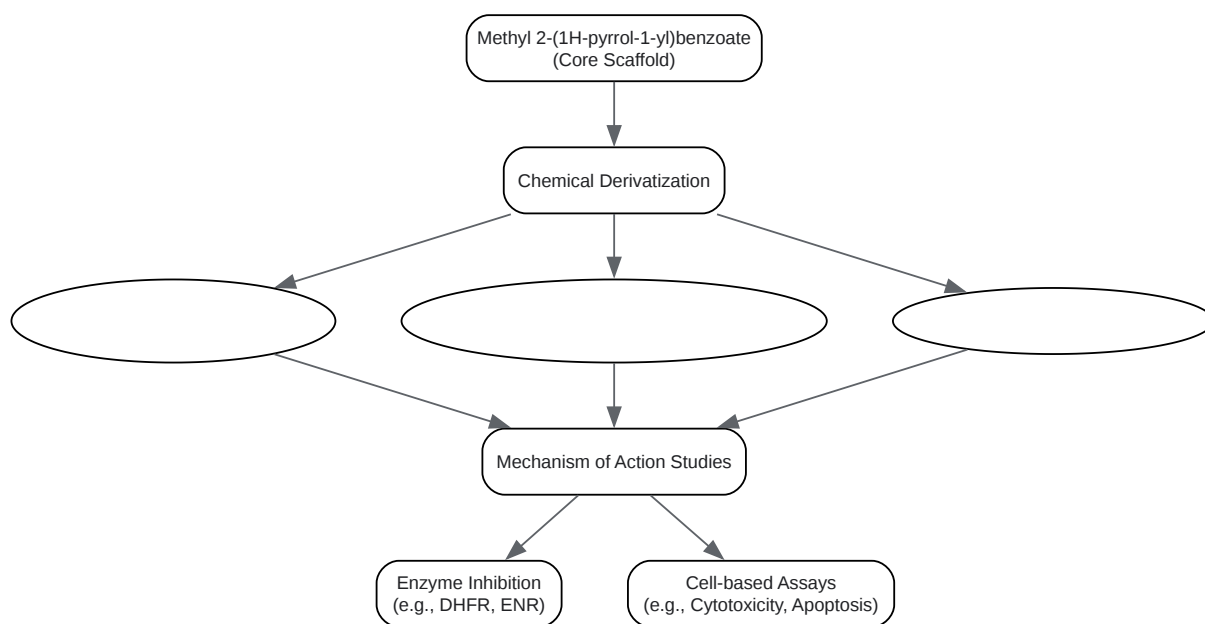
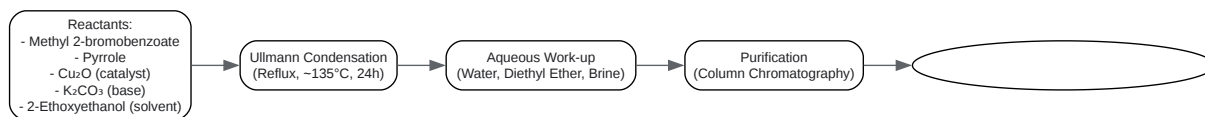
- Copper(I) oxide ( $\text{Cu}_2\text{O}$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- 2-Ethoxyethanol (or other high-boiling polar solvent like DMF or NMP)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 2-bromobenzoate (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) oxide (0.1 equivalents).
- **Addition of Solvent and Reagents:** Add 2-ethoxyethanol to the flask, followed by the addition of pyrrole (1.2 equivalents).
- **Reaction:** Heat the reaction mixture to reflux (approximately  $135^\circ\text{C}$  for 2-ethoxyethanol) with vigorous stirring.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
- **Work-up:**
  - Allow the reaction mixture to cool to room temperature.
  - Pour the mixture into a separatory funnel containing water.
  - Extract the aqueous layer with diethyl ether (3 times).

- Combine the organic layers and wash with brine (2 times).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent.
- Purification:
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **methyl 2-(1H-pyrrol-1-yl)benzoate**.

Diagram of the Synthetic Workflow:



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## References

- 1. Methyl 2-(1H-pyrrol-1-yl)benzoate | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]

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